molecular formula C9H8N4O2 B1450992 methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1012081-63-8

methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1450992
M. Wt: 204.19 g/mol
InChI Key: JTRZBOODLNEROC-UHFFFAOYSA-N
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Description

“Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound that contains a pyridine ring and a 1,2,3-triazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The 1,2,3-triazole ring is a five-membered aromatic ring that contains two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a pyridine derivative with a 1,2,3-triazole derivative. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would contain a pyridine ring attached to a 1,2,3-triazole ring via a methylene bridge. The carboxylate group would be attached to the 4-position of the triazole ring .

Scientific Research Applications

Structural Diversity in Polymer Complexes

Methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate, as a positional isomer, significantly influences the structure of polymer complexes. Researchers Cisterna et al. (2018) found that this compound, when combined with Cd(II) ions, leads to the formation of distinct hydrogen bond-induced coordination polymers and three-dimensional coordination polymers. The isomeric effect plays a crucial role in constructing these complexes, offering insights into the design and synthesis of novel metal-organic frameworks with specific properties like thermal and luminescent characteristics (Cisterna et al., 2018).

Luminescent Metallogel Formation

The compound forms the basis of luminescent metallogels, as demonstrated by McCarney et al. (2015). They synthesized ligands based on this compound, which, in combination with Eu(III), formed a red luminescent healable metallogel. This showcases the compound's potential in developing new luminescent materials with healing properties (McCarney et al., 2015).

Catalysis in Homogeneous Reactions

Bolje et al. (2015) explored the compound's utility in homogeneous catalysis. They synthesized various complexes derived from chelating pyridyltriazolylidenes, incorporating the compound as a ligand. These complexes showed remarkable reactivity in transfer hydrogenation of carbonyl groups, highlighting the compound's potential as a catalyst in organic synthesis (Bolje et al., 2015).

Antimicrobial Activity

Komsani et al. (2015) reported on the antimicrobial activity of derivatives of this compound. They synthesized a series of triazole derivatives and evaluated their antibacterial and antifungal activity, with some derivatives exhibiting moderate antimicrobial properties (Komsani et al., 2015).

Photoluminescent Properties in Cluster Assembly

Bai et al. (2015) studied the assembly of photoluminescent [CunIn] clusters using clickable hybrid [N,S] ligands based on 1,2,3-triazole, including this compound. Their research shows how this compound can contribute to the development of materials with unique photoluminescent properties, useful in various applications like sensing and imaging (Bai et al., 2015).

properties

IUPAC Name

methyl 1-pyridin-3-yltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRZBOODLNEROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
I Brito, V Kesternich, M Pérez-Fehrmann… - … New Crystal Structures, 2017 - degruyter.com
C 11 H 12 N 4 O 2 , monoclinic, P2 1 /c (no. 14), a = 12.0258(15) Å, b = 8.0563(10) Å, c = 12.4478(13) Å, β = 104.157(4), V = 1169.4(2) Å 3 , Z = 4, R gt (F) = 0.0619, wR ref (F 2 ) = …
Number of citations: 8 www.degruyter.com
B Hernández, P Narea, D Espinoza, A Cárdenas… - Journal of Molecular …, 2023 - Elsevier
The title compound, 1-(5-methyl-1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, a new triazole derivative with formulae C 11 H 12 N 4 O, which has been synthesized and …
Number of citations: 2 www.sciencedirect.com
J Cisterna, A Cárdenas, I Brito - Zeitschrift für Kristallographie-New …, 2018 - degruyter.com
C 14 H 16 N 6 O 3 , triclinic, space group P1̅ (no. 2), a = 7.7890(5) Å, b = 8.6069(6) Å, c = 12.4753(8) Å, α = 77.064(4), β = 72.754(3), γ = 67.148(3), V = 730.40(9) Å 3 , Z = 2, R gt (F) = …
Number of citations: 1 www.degruyter.com
P Narea, B Hernández, J Cisterna, A Cárdenas… - Polymers, 2023 - mdpi.com
Two Zn(II) coordination polymers (CPs) based on n-methylpyridyltriazole carboxylate semi-rigid organic ligands (n-MPTC), with n = 3 (L1) and 4 (L2), have been prepared at the water n-…
Number of citations: 1 www.mdpi.com
J Cisterna, C Araneda, P Narea, A Cárdenas, J Llanos… - Molecules, 2018 - mdpi.com
To systematically investigate the influence of the positional isomeric effect on the structures of polymer complexes, we prepared two new polymers containing the two positional isomers …
Number of citations: 8 www.mdpi.com
R Kaushik, K Kushwaha, M Chand… - Journal of …, 2017 - Wiley Online Library
A novel series of 2,5‐disubstituted‐1,3,4‐oxadiazoles decorated with two biodynamic moieties pyridine and 1,2,3‐triazole have been successfully synthesized in good yields under mild …
Number of citations: 9 onlinelibrary.wiley.com
B Hernández, P Narea, D Espinoza, A Navarrete… - Journal of Solid State …, 2022 - Elsevier
This article discloses the syntheses of two novel coordination polymers of Zn(II) and Cd(II) using a donor-functionalized 1,2,3-triazole-β-diketonato ligand, obtained by Claisen's …
Number of citations: 2 www.sciencedirect.com
I Brito, P Narea, B Hernández, J Cisterna… - Containing H-Bond … - papers.ssrn.com
Two new Zn (II)-Coordination Polymers (CPs) based on the use of a new type of n-methyl pyridyl triazole carboxylate semi-rigid organic ligands (n-MPTC), L1 and L2 (where n= 3 and 4, …
Number of citations: 0 papers.ssrn.com
R Pacifico - 2023 - repository.rcsi.com
Triazoles belong to the organic chemistry class of five-membered ring heterocycle containing three nitrogens. Generally, 1, 2, 3-triazoles derive from the replacement of one or two …
Number of citations: 2 repository.rcsi.com
R Pacifico, D Destro, MW Gillick-Healy… - The Journal of …, 2021 - ACS Publications
Herein, a high-yielding cycloaddition reaction of β-ketoesters and azides to provide 1,2,3-triazoles is described. The reactions employing 2-unsubstituted β-ketoesters were found to …
Number of citations: 8 pubs.acs.org

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